3-氟-2-硝基苯甲醚

概述

描述

The compound 3-Fluoro-2-nitroanisole is a chemical intermediate that has been studied in various contexts, particularly in the synthesis of fluorinated compounds and as a potential biochemical photoprobe. While the specific compound 3-Fluoro-2-nitroanisole is not directly mentioned in the provided papers, related compounds such as 2-fluoro-4-nitroanisole and 3-fluoro-4-nitrophenol have been investigated for their chemical properties and reactivity .

Synthesis Analysis

The synthesis of related fluorinated compounds involves multi-step processes that can include diazotization, hydrolysis, nitration, and separation of isomers. For instance, 3-Fluoro-4-nitrophenol was synthesized from m-fluoroaniline through a four-step process that resulted in a final yield of 23% and a purity of 99.6% . Similarly, the synthesis of fluorinated bicyclic nitroso acetals from fluoronitroalkenes demonstrates the complexity and potential of fluorinated compounds in organic synthesis .

Molecular Structure Analysis

The molecular structure and conformational properties of related compounds, such as 2-fluoroanisole, have been studied using techniques like gas electron diffraction and quantum chemical methods. These studies have revealed the existence of different conformers, with the preferred conformation being a planar anti form . Additionally, rotational spectroscopic and ab initio investigations have provided insights into the rotamer geometries of 2-fluoroanisole and 3-fluoroanisole, indicating the influence of the methoxy and fluorine substituents on the aromatic ring backbone .

Chemical Reactions Analysis

The reactivity of fluorinated anisoles in photochemical reactions has been explored, with 2-fluoro-4-nitroanisole undergoing nucleophilic photosubstitution with various amines. The photoreaction pathways involve different triplet excited states, leading to products through mechanisms such as SN2 and electron transfer . These findings highlight the potential of fluorinated anisoles in photochemical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated anisoles are influenced by the presence of fluorine and nitro groups. These substituents can affect the thermal stability, electronic spectra, and magnetic moments of the compounds. For example, complexes of copper(II), nickel(II), and cobalt(II) with fluoronitroanilines exhibit a range of structures and properties depending on the coordination environment and the nature of the ligands . The electron-withdrawing effects of the fluorine atom and the influence on the conformational dynamics of the molecules are critical factors in determining their chemical behavior .

科学研究应用

生化光探针

3-氟-2-硝基苯甲醚已在生化光探针的背景下进行了探索。已研究了类似化合物(如2-氟-4-硝基苯甲醚)与各种胺类的光反应。这些化合物显示出作为生化光探针的潜力,特别是对含有多个良好亲核试剂的蛋白质(Pleixats et al., 1989)。

合成和衍生研究

该化合物已参与合成研究。例如,从2,4-二氟硝基苯合成了相关化合物3-氟-4-硝基苯酚,展示了甲氧基化和去甲基化的过程(Zhang Zhi-de, 2011)。此外,报道了从3-氨基苯甲醚开始的一系列反应合成3-氟-4-碘苯甲醚,展示了该化合物在复杂化学合成中的作用(Huang Sou-yi, 2007)。

安全和危害

作用机制

Target of Action

It is known that nitroaromatic compounds like 3-fluoro-2-nitroanisole often interact with various enzymes and proteins within the cell .

Mode of Action

The exact interaction of 3-Fluoro-2-nitroanisole with its targets is not well-documented. Nitroaromatic compounds are generally known to undergo enzymatic reduction, which can lead to the formation of reactive species. These species can cause cellular damage or interact with cellular targets .

Biochemical Pathways

Nitroaromatic compounds can participate in various biochemical reactions, including redox cycling and generation of reactive oxygen species, which can affect multiple cellular pathways .

Pharmacokinetics

It is known that nitroaromatic compounds can be absorbed in the body and can undergo metabolic transformations, potentially affecting their bioavailability .

Result of Action

Nitroaromatic compounds can cause various cellular effects, including oxidative stress and dna damage, depending on their specific structures and metabolic pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-2-nitroanisole. Factors such as temperature, pH, and presence of other chemicals can affect the stability and reactivity of nitroaromatic compounds .

属性

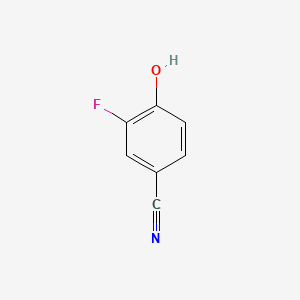

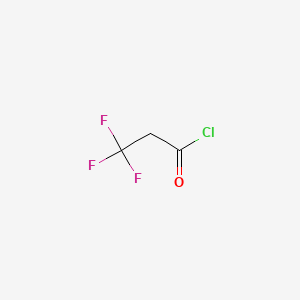

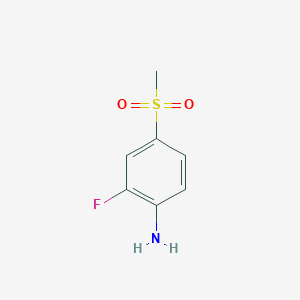

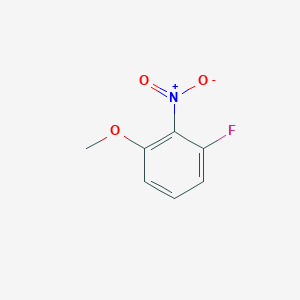

IUPAC Name |

1-fluoro-3-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWOSSBFNSZKAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382284 | |

| Record name | 3-Fluoro-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-nitroanisole | |

CAS RN |

641-49-6 | |

| Record name | 3-Fluoro-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone](/img/structure/B1304117.png)

![2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304118.png)